molecular formula C24H21N3O5S B2618292 Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-51-8

Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2618292
CAS No.: 851947-51-8
M. Wt: 463.51
InChI Key: FWPUOJZASNUHJP-UHFFFAOYSA-N
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Description

This compound is a thieno[3,4-d]pyridazine derivative characterized by a fused bicyclic core structure. Key features include:

  • Molecular formula: C₂₃H₂₁N₃O₅S (inferred from structural analogs in ).
  • Functional groups: A 4-oxo group, a 2-phenoxypropanamido substituent at position 5, and a phenyl group at position 3 .

Properties

IUPAC Name

ethyl 4-oxo-5-(2-phenoxypropanoylamino)-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S/c1-3-31-24(30)20-18-14-33-22(25-21(28)15(2)32-17-12-8-5-9-13-17)19(18)23(29)27(26-20)16-10-6-4-7-11-16/h4-15H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPUOJZASNUHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)OC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thieno[3,4-d]pyridazine class, characterized by a unique fused ring system. Its molecular formula is C20H20N2O3SC_{20}H_{20}N_2O_3S, with a molecular weight of approximately 360.45 g/mol. The presence of various functional groups enhances its chemical reactivity and potential interactions within biological systems.

Structural Features

FeatureDescription
Molecular FormulaC20H20N2O3SC_{20}H_{20}N_2O_3S
Molecular Weight360.45 g/mol
CAS NumberNot specified in available sources
Functional GroupsThieno ring, amide group, phenyl groups

While specific mechanisms of action for this compound have not been fully elucidated in the literature, compounds of similar structure often exhibit biological activity through interactions with various enzymes and receptors. Potential mechanisms may include:

  • Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as an allosteric modulator for certain receptors, influencing downstream signaling pathways.

Pharmacological Effects

Research indicates that compounds similar to this compound can exhibit a range of pharmacological effects:

  • Anticancer Activity : Some derivatives have shown promise as anticancer agents by inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties : Compounds may reduce inflammation by inhibiting pro-inflammatory mediators.
  • Antimicrobial Effects : Certain structural analogs have demonstrated activity against various bacterial strains.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a related thieno[3,4-d]pyridazine derivative. Results indicated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of a thieno[3,4-d]pyridazine derivative in a mouse model of acute inflammation. The compound significantly reduced edema and levels of inflammatory cytokines (IL-6 and TNF-alpha), suggesting potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thieno[3,4-d]pyridazine derivatives. Key findings include:

  • Substituent Effects : Electron-withdrawing groups on the phenyl rings enhance potency by stabilizing reactive intermediates.
  • Ring Modifications : Alterations to the thieno ring can influence binding affinity to target enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The compound’s uniqueness lies in its substituent configuration. Below is a comparative analysis with analogs:

Compound Position 5 Substituent Position 3 Substituent Molecular Weight Key Properties/Applications
Target compound 2-Phenoxypropanamido Phenyl ~443.5 g/mol Hypothesized aldose reductase inhibition .
Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS 123542-47-2) Amino (-NH₂) Phenyl 315.35 g/mol Simpler structure; used in industrial/scientific research .
Ethyl 4-oxo-5-[(3-phenylpropanoyl)amino]-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 3-Phenylpropanamido 4-(Trifluoromethyl)phenyl 515.5 g/mol Enhanced lipophilicity due to CF₃ group; potential CNS activity .
Key Observations:

Substituent Effects on Bioactivity: The 2-phenoxypropanamido group in the target compound introduces steric bulk and hydrogen-bonding capacity, which may improve target binding compared to the simpler amino group in CAS 123542-47-2 .

Molecular Weight Trends: The target compound (MW ~443.5) bridges the gap between the low-MW amino derivative (315.35) and the high-MW trifluoromethyl analog (515.5), suggesting a balance between solubility and membrane permeability.

Pharmacological and Functional Insights

  • Aldose Reductase Inhibition: Thieno[3,4-d]pyridazine derivatives with 4-oxo groups are implicated in aldose reductase inhibition, a mechanism critical for managing diabetic neuropathy and retinopathy. The target compound’s 2-phenoxypropanamido substituent may enhance binding to the enzyme’s hydrophobic pocket compared to less bulky analogs .

Q & A

Q. What synthetic strategies are commonly employed for constructing the thieno[3,4-d]pyridazine core in this compound?

The thieno[3,4-d]pyridazine scaffold can be synthesized via cyclocondensation of thiophene derivatives with hydrazines or via [4+2] cycloaddition reactions. For example, analogous compounds (e.g., ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate) are synthesized by reacting substituted thiophene precursors with hydrazine hydrate under reflux in ethanol, followed by functionalization of the amino group with phenoxypropanamide . Key steps include monitoring reaction progress via TLC and purification via column chromatography using ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

  • NMR : Use 1H^{1}\text{H}-13C^{13}\text{C} HMBC to resolve ambiguities in substituent positions, particularly distinguishing between thiophene and pyridazine ring protons. For example, the 4-oxo group typically shows a downfield carbon signal (~170 ppm in 13C^{13}\text{C} NMR).
  • IR : Confirm the presence of carbonyl groups (amide C=O at ~1650–1700 cm1^{-1} and ester C=O at ~1720 cm1^{-1}).
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (e.g., C15_{15}H13_{13}N3_{3}O3_{3}S for similar compounds) with <2 ppm error .

Advanced Research Questions

Q. How can researchers address contradictory data in reaction yields when scaling up synthesis?

Contradictions in yields often arise from incomplete mixing or thermal gradients in larger batches. Use kinetic profiling (e.g., in situ FTIR or reaction calorimetry) to identify rate-limiting steps. For example, the cyclization step in thieno-pyridazine synthesis is sensitive to temperature; precise control (±2°C) via jacketed reactors improves reproducibility . Scale-up protocols should include solvent optimization (e.g., switching from ethanol to DMF for better solubility) and gradient recrystallization for purity.

Q. What computational methods are effective for predicting the compound’s stability under varying pH conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model hydrolysis susceptibility of the ester and amide bonds. Molecular dynamics simulations in explicit solvent (e.g., water, methanol) predict protonation states and degradation pathways. Validate predictions experimentally via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can stereochemical outcomes be controlled during functionalization of the 2-phenoxypropanamido side chain?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed Buchwald-Hartwig amidation) can enforce stereocontrol. For example, use (R)-BINAP ligands to achieve >90% ee in aryl coupling reactions. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/IPA mobile phase) .

Q. What strategies mitigate aggregation-induced solubility issues in biological assays?

  • Formulation : Co-solvent systems (e.g., 10% DMSO/PBS) or micellar encapsulation (e.g., PEG-40 hydrogenated castor oil).
  • Structural modification : Introduce polar groups (e.g., hydroxyl or tertiary amines) at the phenyl ring para-position to enhance aqueous solubility without disrupting target binding .

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